molecular formula C6H11BrO2 B3054252 Methyl 4-bromo-3-methylbutanoate CAS No. 59147-45-4

Methyl 4-bromo-3-methylbutanoate

Cat. No.: B3054252
CAS No.: 59147-45-4
M. Wt: 195.05 g/mol
InChI Key: GQZJJQSGDFIXQM-UHFFFAOYSA-N
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Description

Significance of Halogenated Aliphatic Esters in Synthetic Chemistry

Halogenated aliphatic esters are a class of organic compounds that hold considerable importance in the field of synthetic chemistry. Their bifunctional nature, containing both an ester and a halogen, allows for a wide range of chemical transformations. These compounds are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of a halogen atom, such as bromine, introduces a reactive site into the molecule, making it susceptible to nucleophilic substitution and various coupling reactions.

The development of efficient methods for asymmetric synthesis, which produces specific stereoisomers of a chiral molecule, has further elevated the importance of halogenated compounds. eurekalert.org Chiral halogenated molecules serve as crucial building blocks for creating enantiomerically pure pharmaceuticals, where often only one isomer provides the desired therapeutic effect. eurekalert.orgnih.gov The strategic incorporation of halogens can also influence a molecule's lipophilicity and its ability to permeate biological membranes, which is a critical consideration in drug design. researchgate.net

Overview of Bromine-Containing Esters as Versatile Building Blocks

Bromine-containing esters, a subset of halogenated esters, are particularly valued as versatile building blocks in organic synthesis. The carbon-bromine bond is sufficiently reactive to act as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the bromine atom facilitates participation in various carbon-carbon bond-forming reactions, such as organometallic cross-coupling, which are fundamental to modern synthetic chemistry.

In medicinal chemistry, the introduction of bromine into a molecule is a recognized strategy for optimizing the biological activity of therapeutic agents. researchgate.net Bromination can enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate. researchgate.netsemanticscholar.org Bromine's ability to form a diverse range of derivatives allows chemists to fine-tune molecules for specific therapeutic targets. tethyschemical.com Consequently, brominated compounds are integral to the synthesis of numerous pharmaceutical products, including antiseptics, sedatives, and anticancer drugs. tethyschemical.combsef.com

Current Research Landscape Pertaining to Methyl 4-bromo-3-methylbutanoate

The current research landscape for this compound is primarily defined by its role as a reactive intermediate rather than a subject of extensive standalone academic investigation. It is utilized in the synthesis of more complex organic molecules for applications in pharmaceuticals and agrochemicals. The compound's utility stems from the reactivity of its bromine atom, which serves as a leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom bonds.

Several methods can be employed for the preparation of this compound, with varying yields and purities. The choice of method often depends on the scale of the synthesis, from laboratory to industrial production. Key considerations in its synthesis include controlling the selectivity of the bromination reaction. The methyl group at the C-3 position creates steric hindrance that favors the introduction of the bromine atom at the less hindered C-4 position.

Comparative Analysis of Preparation Methods for this compound
MethodTypical Yield (%)Purity (%)Key Byproducts (%)Primary Scale
Vapor-Phase Bromination96.6980.1Industrial
Liquid-Phase (Br₂)85–9092–955–8Laboratory
HBr/H₂O₂65–7588–9010–12 (Dibromination)Pilot-Scale

Aims and Scope of Academic Inquiry into the Compound

Academic and industrial inquiry into this compound is focused on its application as a synthetic tool. The primary aim is to leverage its bifunctionality to introduce the 4-carbomethoxy-2-methylbutyl group into target molecules. The scope of this inquiry includes exploring its reactivity with a diverse range of nucleophiles and its utility in multi-step synthetic sequences.

A key area of investigation involves understanding how the steric bulk of the methyl group at the 3-position influences the kinetics and outcomes of its reactions. This structural feature can affect the rate of substitution reactions and may favor elimination reactions under certain basic conditions. Therefore, research efforts are directed at optimizing reaction conditions (e.g., choice of solvent, base, and temperature) to achieve desired chemical transformations with high yield and selectivity. The ultimate goal is the efficient and controlled use of this building block in the synthesis of novel, high-value compounds.

Compound Properties and Data

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol
CAS Number59147-45-4
AppearanceLiquid (predicted)
Boiling Point~180–200 °C (inferred)
SMILESCC(CC(=O)OC)CBr
InChIKeyGQZJJQSGDFIXQM-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(4-7)3-6(8)9-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZJJQSGDFIXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555939
Record name Methyl 4-bromo-3-methylbutanoate
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Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59147-45-4
Record name Butanoic acid, 4-bromo-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59147-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-methylbutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID50555939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Bromo 3 Methylbutanoate

Esterification-Based Synthetic Routes

Esterification-based routes are a common strategy for the synthesis of methyl 4-bromo-3-methylbutanoate. These methods typically start with the corresponding carboxylic acid, 4-bromo-3-methylbutanoic acid, which is then converted to its methyl ester.

Direct Esterification of Carboxylic Acid Precursors with Methanol (B129727)

The most straightforward esterification method involves the direct reaction of 4-bromo-3-methylbutanoic acid with methanol in the presence of an acid catalyst. This classic Fischer esterification is an equilibrium-driven process. To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.

The synthesis of the precursor, 4-bromo-3-methylbutanoic acid, can be accomplished by the ring-opening of γ-butyrolactone. A method involves treating γ-butyrolactone with dry hydrogen bromide gas in an organic solvent. This reaction proceeds with high yield, and the resulting 4-bromobutyric acid can be isolated as a solid. google.com Subsequent esterification with methanol would yield the target compound.

A general procedure for the synthesis of a similar compound, methyl 4-bromobenzenepropanoate, involves the reaction of 4-bromobenzenepropanoic acid with methanol, illustrating a common approach to esterification. chemicalbook.com

Catalytic Approaches for Enhanced Esterification Efficiency

To enhance the rate and efficiency of the esterification reaction, various catalysts can be employed. While traditional mineral acids like sulfuric acid or hydrochloric acid are effective, they can sometimes lead to side reactions. More modern and milder catalytic systems are often preferred. For instance, the use of solid acid catalysts can simplify the work-up procedure and minimize waste. While specific examples for this compound are not extensively documented in readily available literature, the principles of catalyzed esterification are widely applicable.

Halogenation Strategies for Bromine Introduction

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing butanoate ester. This approach requires careful control of the reaction conditions to ensure selective bromination at the desired position.

Selective Bromination of Butanoic Acid Derivatives

The selective bromination of methyl 3-methylbutanoate is a direct route to this compound. This reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent such as acetic acid or carbon tetrachloride. The reaction temperature is a critical parameter and is often kept low (e.g., 0-5 °C) during the addition of bromine to control the exothermicity and prevent over-bromination.

A typical laboratory-scale protocol for a similar bromination involves dissolving the starting ester in a solvent and adding bromine dropwise at a controlled temperature. The reaction progress is monitored, and upon completion, the product is isolated and purified, often through distillation.

ReactantReagentSolventTemperatureDurationProductPurity
Methyl 3-methylbutanoateBr₂Carbon tetrachloride or Acetic acid0-25 °C12 hoursThis compound>95% (after purification)

This data is based on a typical protocol for the bromination of methyl 3-methylbutanoate.

For industrial-scale synthesis, a solvent-free, vapor-phase bromination process has been described for analogous compounds, which could potentially be adapted for the synthesis of this compound. This method involves the reaction of the ester in the vapor phase with gaseous bromine, which can lead to high purity and minimize byproducts.

Stereoselective Bromination Techniques

The synthesis of a specific stereoisomer of this compound would require the use of stereoselective bromination techniques. Since the target molecule has a chiral center at the C3 position, controlling the stereochemistry during the synthesis can be crucial for certain applications. While specific literature on the stereoselective bromination to yield this compound is not prominent, general methods for stereoselective halogenation could potentially be applied. These methods often involve the use of chiral catalysts or auxiliaries to direct the approach of the brominating agent.

Nucleophilic Substitution Pathways in Bromide Introduction

A third major synthetic route involves the introduction of the bromide ion via a nucleophilic substitution reaction. This pathway typically starts with a precursor that has a good leaving group at the C4 position, which is then displaced by a bromide nucleophile.

A common precursor for this route is methyl 4-hydroxy-3-methylbutanoate. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, or directly displaced under acidic conditions using reagents like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). This S_N2 reaction leads to the formation of the C-Br bond.

The choice of the brominating agent and reaction conditions is crucial to ensure efficient substitution without promoting side reactions such as elimination.

Starting MaterialReagentProduct
Methyl 4-hydroxy-3-methylbutanoateHBr or PBr₃This compound

This table outlines a general nucleophilic substitution pathway.

Transformation of Hydroxy or Activated Precursors

A primary route to this compound involves the conversion of a hydroxyl group in a precursor molecule into a bromine atom. This transformation can be accomplished using various brominating agents. One common precursor is methyl 4-hydroxy-3-methylbutanoate. The hydroxyl group can be substituted by bromine using reagents like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃).

Another prevalent method is the direct bromination of an ester precursor, such as methyl 3-methylbutanoate. This reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions, particularly temperature and the stoichiometry of the bromine, are critical to prevent over-bromination and the formation of undesired byproducts. A typical laboratory-scale protocol for this bromination is outlined below:

Interactive Data Table: Typical Protocol for Bromination of Methyl 3-methylbutanoate

StepParameterDetails
1. Reagent Setup ReactantMethyl 3-methylbutanoate (1 equivalent)
SolventAcetic acid or Carbon tetrachloride
2. Bromine Addition ReagentBromine (Br₂) (1.05 equivalents)
Temperature0–5 °C
MethodDropwise addition
3. Reaction Stirring Time12 hours
Temperature25 °C
MonitoringThin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
4. Workup & Purification ProcedureSolvent evaporation followed by fractional distillation or column chromatography
Expected Purity>95%

Chiral Pool Synthesis Approaches Utilizing Related Brominated Butyrate (B1204436) Derivatives

Chiral pool synthesis is a powerful strategy that utilizes readily available enantiopure natural products as starting materials to synthesize complex chiral molecules. In the context of this compound, this approach can be employed to obtain specific stereoisomers. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

A relevant example is the biocatalytic synthesis of chiral halohydrins, which are valuable precursors to chiral brominated esters. nih.gov Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the stereoselective ring-opening of epoxides with nucleophiles, including bromide ions. researchgate.netresearchgate.net This enzymatic process can be used to produce enantiopure β-bromoalcohols, which can then be esterified to yield the desired chiral brominated butyrate derivative. For instance, the industrial synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate for the cholesterol-lowering drug atorvastatin, utilizes a highly engineered halohydrin dehalogenase (HheC) for the key stereoselective cyanation step. nih.gov A similar enzymatic strategy could be envisioned for the synthesis of chiral methyl 4-bromo-3-hydroxybutanoate, a direct precursor to chiral this compound.

The following table summarizes key aspects of biocatalytic approaches for chiral halohydrin synthesis:

Interactive Data Table: Biocatalytic Synthesis of Chiral Halohydrins

Enzyme ClassReaction TypeSubstrateProductKey Advantage
Halohydrin Dehalogenases (HHDHs)Asymmetric ring-openingEpoxideChiral HalohydrinHigh enantioselectivity and regioselectivity
KetoreductasesAsymmetric reductionα-HaloketoneChiral HalohydrinAccess to specific stereoisomers
Lipases/EsterasesKinetic resolutionRacemic halohydrin esterEnantiopure halohydrin and esterSeparation of enantiomers

Emerging and Sustainable Synthetic Techniques for Brominated Esters

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for halogenation reactions. These emerging techniques aim to reduce the use of hazardous reagents, minimize waste, and improve reaction control.

N-Bromosuccinimide (NBS) as a Greener Brominating Agent: N-Bromosuccinimide (NBS) is a versatile and safer alternative to liquid bromine for bromination reactions. cambridgescholars.com The use of NBS in conjunction with a solid-supported catalyst, such as silica-supported sodium bicarbonate (NaHCO₃·SiO₂), provides an environmentally benign method for the α-bromination of β-ketoesters. tandfonline.com This heterogeneous system allows for easy catalyst recovery and reuse, minimizing waste.

Photobromination: Photochemical methods offer another avenue for sustainable bromination. The use of light to initiate the bromination of esters with NBS can lead to selective reactions under mild conditions. For instance, the photochemical bromination of methyl (E)-2-methylbut-2-enoate with NBS has been shown to produce various brominated products, highlighting the potential for regioselective control through this method. rsc.org

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for improving the safety and efficiency of exothermic reactions like bromination. technologynetworks.com By performing the reaction in a microreactor, precise control over mixing and temperature can be achieved, leading to higher yields and selectivity while minimizing the formation of byproducts. This technique allows for rapid optimization and scaling of the reaction. technologynetworks.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts in chemical reactions. researchgate.netlibretexts.org Their non-volatile nature makes them an environmentally friendly alternative to traditional organic solvents. In bromination reactions, specific ionic liquids can act as HBr carriers, facilitating the reaction and allowing for easy separation and recycling of the reaction medium. researchgate.net

The table below compares these emerging techniques for the synthesis of brominated esters:

Interactive Data Table: Comparison of Emerging Bromination Techniques

TechniqueBrominating AgentCatalyst/MediumKey Advantages
Heterogeneous Catalysis N-Bromosuccinimide (NBS)Silica-supported NaHCO₃Reusable catalyst, mild conditions, high selectivity. tandfonline.com
Photobromination N-Bromosuccinimide (NBS)LightMild conditions, potential for regioselectivity. rsc.org
Flow Chemistry Bromine (Br₂)MicroreactorExcellent temperature and mixing control, improved safety and yield. technologynetworks.com
Ionic Liquids HBr (generated in situ)Acidic Ionic LiquidRecyclable solvent/catalyst, reduced volatility. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 3 Methylbutanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine in methyl 4-bromo-3-methylbutanoate is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its utility in forming new carbon-heteroatom or carbon-carbon bonds.

This compound is a primary alkyl halide, which makes it a good candidate for participating in bimolecular nucleophilic substitution (S({N})2) reactions. In an S({N})2 reaction, a nucleophile attacks the electrophilic carbon from the backside of the leaving group (in this case, the bromide ion), proceeding through a single, concerted transition state. masterorganicchemistry.comyoutube.com This "backside attack" results in the inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.comyoutube.com

The rate of an S(_{N})2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com Strong nucleophiles are required to effectively displace the bromide leaving group. youtube.com

Table 1: Examples of S(_{N})2 Reactions with this compound Analogs

NucleophileProduct TypeReference
Azide ion (N({3}))Alkyl azide pdx.edu
Cyanide ion (CN)Nitrile youtube.com
Hydroxide ion (OH)Alcohol libretexts.org
Methoxide (B1231860) ion (CH(_{3})O)Ether pdx.edu

This table is illustrative and based on general S(_{N})2 reactions of primary alkyl halides.

The susceptibility of this compound to S(_{N})2 reactions is influenced by both steric and electronic factors.

Steric Factors: The rate of S({N})2 reactions is highly sensitive to steric hindrance around the reaction center. masterorganicchemistry.comlibretexts.org In the case of this compound, the presence of a methyl group at the adjacent C3 position introduces some steric bulk. However, as a primary alkyl halide, it is still significantly more reactive in S({N})2 reactions than secondary or tertiary halides, which are more sterically hindered. masterorganicchemistry.comlibretexts.org Increased substitution at or near the reaction center slows down or prevents S(_{N})2 reactions. libretexts.org

Electronic Factors: The bromine atom is an effective leaving group due to its ability to stabilize the negative charge as a bromide ion. The polar carbon-bromine bond results in a partial positive charge on the carbon atom, making it more attractive to nucleophiles. libretexts.org The ester group is an electron-withdrawing group, which can influence the reactivity of the molecule, though its effect on the S(_{N})2 reaction at the C4 position is indirect.

Elimination Reactions Leading to Unsaturated Esters

In addition to substitution, this compound can undergo elimination reactions in the presence of a base to form unsaturated esters. These reactions involve the removal of a hydrogen atom from a carbon adjacent to the bromine-bearing carbon and the simultaneous or sequential departure of the bromide ion. libretexts.org

Two primary mechanisms for elimination reactions are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. libretexts.org

E2 Mechanism: This is a one-step, concerted process where a base removes a proton from a beta-carbon at the same time the leaving group departs. libretexts.orgyoutube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com For this compound, a strong, non-nucleophilic base would favor the E2 pathway. The reaction requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group for optimal orbital overlap in the transition state. youtube.com

E1 Mechanism: This is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com In a subsequent fast step, a base removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.comyoutube.com The rate of the E1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com Since this compound would form a primary carbocation, which is relatively unstable, the E1 pathway is less likely than the E2 pathway under most conditions. masterorganicchemistry.com

When more than one type of beta-hydrogen is available for abstraction, the regioselectivity of the elimination reaction becomes a key consideration. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.

In the case of this compound, elimination can lead to the formation of methyl 3-methyl-3-butenoate or methyl 3-methyl-2-butenoate. The specific product distribution will depend on the reaction conditions, particularly the base used.

Organometallic Transformations

This compound can be used in the formation of organometallic reagents. For instance, it can undergo a Reformatsky reaction. wikipedia.org In this reaction, the alkyl halide reacts with zinc dust to form an organozinc reagent, also known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than Grignard reagents or lithium enolates and can then react with aldehydes or ketones to form β-hydroxy esters. wikipedia.org Research has shown that both Z- and E-isomers of methyl 4-bromo-3-methylbut-2-enoate react with aldehydes in the presence of zinc, indicating the versatility of related bromoesters in such transformations. documentsdelivered.comresearchgate.net

Formation and Reactivity of Grignard Reagents

The synthesis of a Grignard reagent from this compound presents a significant challenge due to the presence of the electrophilic ester functional group within the same molecule. The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. wikipedia.orgmnstate.edu The resulting organomagnesium compound is a potent nucleophile and a strong base. mnstate.eduleah4sci.com

A primary issue is that once a molecule of the Grignard reagent is formed, its highly nucleophilic carbon center can readily attack the ester carbonyl of another molecule of this compound, leading to polymerization or complex mixtures. This intermolecular reaction is a common problem when preparing Grignard reagents from haloesters.

Potential Strategies for Grignard Formation:

StrategyDescriptionExpected Outcome
Low-Temperature Synthesis Conducting the reaction at very low temperatures could potentially slow down the rate of the intermolecular reaction with the ester, allowing the Grignard reagent to be formed and used in situ.May allow for trapping with a more reactive external electrophile, but likely to have low yields.
Barbier Conditions In a Barbier-type reaction, the alkyl halide is mixed with the electrophile and magnesium metal simultaneously. This generates the organometallic species in situ at low concentrations, favoring immediate reaction with the desired electrophile over intermolecular side reactions.Increased likelihood of desired product formation compared to pre-forming the Grignard reagent.
Use of Activated Magnesium Highly reactive forms of magnesium, such as Rieke magnesium, can facilitate reagent formation under milder conditions, potentially improving the chances of a successful subsequent reaction.May improve yields and reaction rates at lower temperatures.

Reactivity with Esters:

Should the Grignard reagent of this compound be successfully formed and reacted with an external ester substrate, or should an external Grignard reagent be added to this compound itself, a characteristic reaction pattern is expected. Grignard reagents typically add to esters twice. masterorganicchemistry.comorganic-chemistry.org The initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group to yield a ketone. masterorganicchemistry.comyoutube.com This newly formed ketone is also highly reactive towards the Grignard reagent, leading to a second addition reaction that, after acidic workup, produces a tertiary alcohol. youtube.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck-type, referencing related bromo-compounds)

The carbon-bromine bond in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org While often applied to aryl and vinyl halides, the reaction has been extended to include unactivated alkyl bromides. organic-chemistry.orgrsc.org Given that this compound is a secondary alkyl bromide, its participation in Suzuki coupling is feasible, likely requiring specific catalyst systems developed for such challenging substrates. These systems often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step and prevent side reactions. The reaction would couple the butanoate backbone at the C-4 position with various organic groups from the boronic acid partner.

Heck-type Reactions:

The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. figshare.com The use of unactivated alkyl halides in Heck reactions is more challenging due to slower rates of oxidative addition and the competing process of β-hydride elimination. researchgate.netnih.gov However, recent advancements, including the use of dual-ligand systems or photo-induced protocols, have enabled the Heck coupling of secondary and tertiary alkyl bromides at room temperature. figshare.comacs.org The reaction of this compound with an alkene like styrene, under these advanced conditions, would be expected to yield a substituted alkene. However, some studies note that reactions involving acrylate (B77674) esters can be inefficient under certain conditions. acs.org

Table of Potential Cross-Coupling Reactions:

Reaction TypeCoupling PartnerCatalyst/Ligand System (Hypothetical)Potential Product
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂, SPhos, BaseMethyl 3-methyl-4-phenylbutanoate
Heck StyrenePd(0) catalyst, Dual phosphine ligands, Blue LED irradiationMethyl 3-methyl-5-phenylpent-4-enoate

Reduction and Oxidation Chemistry of Functional Groups

The two primary functional groups in this compound, the ester and the alkyl bromide, can undergo various redox transformations.

Reduction Chemistry:

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. A key consideration is the chemoselectivity of the reagent towards the two functional groups.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of reducing both esters to primary alcohols and alkyl halides to alkanes. libretexts.orgmasterorganicchemistry.comacs.org Therefore, treating this compound with LiAlH₄ would likely result in the reduction of both functional groups, yielding 3-methylbutane-1,4-diol .

Sodium Borohydride (NaBH₄): This is a milder reducing agent that typically reduces aldehydes and ketones but is generally not reactive enough to reduce esters or alkyl halides under standard conditions. quora.comlibretexts.orgncert.nic.in Thus, little to no reaction is expected upon treatment with NaBH₄.

Catalytic Hydrogenation: This method can reduce esters to alcohols, often requiring high pressures and specific catalysts like copper chromite. acs.orgncert.nic.inorganicreactions.org It can also achieve hydrogenolysis of the C-Br bond. The outcome would depend heavily on the chosen catalyst and conditions, but could potentially yield 3-methylbutane-1,4-diol or 3-methylbutan-1-ol if the bromide is also reduced and the resulting alcohol from the ester is retained.

Summary of Reduction Outcomes:

ReagentFunctional Group(s) ReducedExpected Major Product
LiAlH₄Ester and Alkyl Bromide3-Methylbutane-1,4-diol
NaBH₄NoneNo Reaction
H₂ / CatalystEster and/or Alkyl Bromide3-Methylbutane-1,4-diol or other reduced products

Oxidation Chemistry:

The primary site for oxidation on the molecule is the secondary carbon atom attached to the bromine. A direct conversion of the alkyl bromide to a carbonyl compound can be achieved through methods like the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org This reaction would transform this compound into Methyl 3-methyl-4-oxobutanoate .

Exploration of Rearrangement Reactions

Reactions involving this compound that proceed through a carbocation intermediate are susceptible to rearrangement. The formation of a carbocation at the secondary carbon (C-4) where the bromine is attached, for instance under SN1 or E1 solvolysis conditions, would create an opportunity for a structural reorganization to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com

Specifically, the initial secondary carbocation could undergo a 1,2-hydride shift . libretexts.org In this process, a hydrogen atom from the adjacent tertiary carbon (C-3) migrates with its pair of electrons to the positively charged C-4. This rearrangement is thermodynamically favorable as it transforms the secondary carbocation into a more stable tertiary carbocation at C-3.

The solvolysis of the closely related compound, 2-bromo-3-methylbutane, demonstrates this principle clearly, yielding products from both the unrearranged secondary carbocation and the rearranged, more stable tertiary carbocation. pearson.com By analogy, the solvolysis of this compound in a solvent like ethanol (B145695) (EtOH) would be expected to produce a mixture of products.

Potential Products from Solvolysis in Ethanol:

Originating CarbocationReaction TypeProduct Name
Unrearranged (Secondary at C-4)SN1Methyl 4-ethoxy-3-methylbutanoate
Unrearranged (Secondary at C-4)E1Methyl 3-methyl-3-butenoate
Rearranged (Tertiary at C-3)SN1Methyl 3-ethoxy-3-methylbutanoate
Rearranged (Tertiary at C-3)E1Methyl 3-methyl-2-butenoate (Zaitsev product)
Rearranged (Tertiary at C-3)E1Methyl 3-methyl-3-butenoate (Hofmann product)

This potential for rearrangement is a critical consideration in designing synthetic routes involving this compound under conditions that favor carbocation formation.

Strategic Applications of Methyl 4 Bromo 3 Methylbutanoate in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of Methyl 4-bromo-3-methylbutanoate as an intermediate is particularly notable in the pharmaceutical industry, where it contributes to the formation of complex molecular architectures required for biologically active compounds.

Building Blocks for Active Pharmaceutical Ingredients

This compound serves as a fundamental building block in the synthesis of more elaborate organic molecules, including Active Pharmaceutical Ingredients (APIs). innospk.com Its bifunctional nature—a reactive halogen and an ester group—allows for sequential or chemo-selective reactions to build molecular complexity. The bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups or to form carbon-carbon bonds through coupling reactions. Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation, a ubiquitous linkage in pharmaceutical compounds. This dual reactivity allows chemists to strategically assemble different parts of a target API. For instance, it is explored in drug development for creating brominated analogs of existing bioactive compounds.

Chiral Auxiliaries and Asymmetric Synthesis (referencing related chiral brominated acids)

While this compound is typically supplied as a racemic mixture, its structure is relevant to the field of asymmetric synthesis, which is critical for producing enantiomerically pure drugs. nih.gov The principles of asymmetric synthesis often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

In this context, related chiral brominated acids and their derivatives are of significant interest. Chiral Brønsted acids, for example, have emerged as powerful catalysts in a wide range of asymmetric transformations. nih.govrsc.org These catalysts, which can be structurally sophisticated organic molecules, can activate substrates enantioselectively. researchgate.netresearchgate.net The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. researchgate.net For instance, chiral phosphoric acids, some of which could be derived from brominated precursors, have proven highly effective in reactions like Mannich-type reactions, Friedel-Crafts alkylations, and transfer hydrogenations, all of which are important methods for synthesizing chiral APIs. nih.gov The presence of a bromine atom in such chiral building blocks can influence electronic properties and provide a handle for further synthetic transformations.

Precursor for Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound functions as a precursor in the agrochemical industry. innospk.com Its reactive sites are exploited to build molecules designed to protect crops and enhance agricultural productivity.

Development of Herbicides and Insecticides (as intermediates)

The compound serves as an intermediate in the synthesis of complex molecules used as herbicides and insecticides. The synthesis of these agrochemicals often involves multi-step processes where specific fragments of the final molecule are added sequentially. The bromo-ester functionality of this compound provides a reliable anchor point for introducing necessary side chains or core structures. For example, a related compound, 4'-Bromo-3'-methylacetophenone, is used as an intermediate in the preparation of substituted triazolopyrimidine fungicides, highlighting the utility of bromo-methyl-phenyl structures in creating potent agrochemicals. chemicalbook.com The ability to use this intermediate in substitution and coupling reactions makes it a flexible tool for chemists developing new generations of crop protection agents. innospk.com

Contributions to Fragrance and Flavor Chemistry Intermediates

The application of this compound extends to the synthesis of intermediates for the fragrance and flavor industry. While the compound itself is not a final fragrance or flavor agent due to the presence of bromine, its carbon skeleton is a useful precursor. The butanoate structure with a methyl branch is a common motif in various natural and synthetic scents and tastes. Synthetic routes can utilize this compound to construct the core of a target molecule, with the bromine atom being removed or replaced in a later step of the synthesis.

Integration in the Synthesis of Advanced Organic Materials

The versatility of this compound also allows for its use in materials science. Its ability to participate in various chemical reactions makes it a valuable component for creating specialized polymers and other advanced organic materials.

The compound can be employed in the production of specialty chemicals, polymers, and resins. The reactive bromine atom can be used to initiate polymerization reactions or to attach the molecule to a polymer backbone as a pendant group, thereby modifying the material's properties. Furthermore, it can serve as a starting material for synthesizing more complex monomers which are then polymerized to create materials with unique optical, electronic, or mechanical properties. The integration of such functionalized building blocks is a key strategy in the development of novel materials for a wide range of technological applications, including the creation of innovative polymers and functional materials. chemicalbook.com

Data Tables

Table 1: Summary of Strategic Applications

Field of Application Specific Role of this compound Key Reactions
Pharmaceuticals Building block for Active Pharmaceutical Ingredients (APIs). innospk.com Nucleophilic Substitution, Hydrolysis, Amide Coupling
Agrochemicals Intermediate for herbicides and insecticides. Nucleophilic Substitution, Coupling Reactions
Fragrance & Flavor Precursor for fragrance and flavor intermediates. Skeleton construction, followed by debromination

| Advanced Materials | Monomer precursor for specialty polymers and resins. chemicalbook.com | Polymerization, Grafting Reactions |

Table 2: Compound Names Mentioned in the Article

Compound Name
4'-Bromo-3'-methylacetophenone

Spectroscopic Characterization and Computational Analysis of Methyl 4 Bromo 3 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of a compound can be determined.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of Methyl 4-bromo-3-methylbutanoate, distinct signals corresponding to each unique proton environment are expected. The integration of these signals reflects the number of protons in each environment, while the splitting patterns, governed by spin-spin coupling, reveal the number of neighboring protons.

The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.6-3.7 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the methyl group attached to the chiral center (C3) would likely appear as a doublet, coupling with the single proton on C3. The diastereotopic methylene (B1212753) protons at C2 would present as a more complex multiplet, as they are coupled to the proton at C3. Similarly, the methylene protons at C4, adjacent to the bromine atom, would also be diastereotopic and appear as a multiplet, coupled to the proton at C3. The methine proton at C3 is coupled to the protons at C2, C4, and the methyl group at C3, resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OCH₃~3.7Singlet3H
-CH(CH₃)-~1.1Doublet3H
-CH₂-CO-~2.5Multiplet (dd)2H
-CH(CH₃)-~2.8Multiplet1H
-CH₂-Br~3.4Multiplet (dd)2H

Note: The chemical shifts are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Six distinct signals are anticipated, corresponding to the six carbon atoms.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-175 ppm. The carbon of the methoxy group will likely appear around 52 ppm. The carbon atom bonded to the bromine (-CH₂Br) would be found in the range of 30-40 ppm. The other aliphatic carbons will have chemical shifts in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~172
-OCH₃~52
-CH₂-CO-~41
-CH(CH₃)-~38
-CH₂-Br~35
-CH(CH₃)-~18

Note: The chemical shifts are estimated values and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons on adjacent carbon atoms. For instance, correlations would be expected between the methine proton at C3 and the methylene protons at C2 and C4, as well as the protons of the C3-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the methoxy protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the protons on C2 would show a correlation to the carbonyl carbon, confirming the ester functionality and the connectivity of the carbon backbone.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode will be IR active if it results in a change in the molecule's dipole moment.

For this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the ester group, which typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include the C-O stretching vibrations of the ester group at around 1100-1300 cm⁻¹, and the C-H stretching and bending vibrations of the aliphatic groups. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H (aliphatic)Stretching2850-3000Medium-Strong
C=O (ester)Stretching1735-1750Strong
C-O (ester)Stretching1100-1300Medium-Strong
C-BrStretching500-600Medium-Weak

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud.

In the Raman spectrum of this compound, vibrations of the less polar bonds are often more intense. Therefore, the C-C backbone vibrations and the symmetric C-H stretching and bending modes would be expected to show significant Raman scattering. The C=O stretch is also typically observed in Raman spectra, though it may be weaker than in the IR spectrum. The C-Br stretch is also expected to be Raman active. Generally, what is strong in the Raman spectrum is often weak in the IR spectrum, and vice-versa.

Table 4: Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H (aliphatic)Stretching2850-3000Strong
C=O (ester)Stretching1735-1750Medium
C-CStretching800-1200Medium
C-BrStretching500-600Strong

Assignment of Characteristic Functional Group Vibrations

The primary functional groups in this compound are the methyl ester (-COOCH₃), the C-Br bond, and the alkane backbone.

Carbonyl Group (C=O): The C=O stretching vibration of the ester group is expected to produce a strong and distinct band in the IR spectrum, typically in the range of 1750-1735 cm⁻¹. pressbooks.publibretexts.orglibretexts.org This absorption is due to the significant change in dipole moment during the stretching motion. libretexts.org

C-O Stretching: The ester group also exhibits C-O stretching vibrations. The C-O-C asymmetric stretch is anticipated to appear as a strong band between 1250 cm⁻¹ and 1150 cm⁻¹, while the symmetric stretch will be found at a lower frequency. researchgate.net

C-H Stretching and Bending: The C-H stretching vibrations of the methyl and methylene groups in the alkane backbone are expected in the 3000-2850 cm⁻¹ region. amazonaws.comuomustansiriyah.edu.iq Specifically, asymmetric and symmetric stretching of the CH₃ group typically appear around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. uomustansiriyah.edu.iq The CH₂ group exhibits similar stretches around 2925 cm⁻¹. uomustansiriyah.edu.iq Bending vibrations for methyl groups (scissoring and rocking) are found near 1450 cm⁻¹ and 1375 cm⁻¹. amazonaws.comuomustansiriyah.edu.iq

C-Br Stretching: The C-Br stretching vibration is expected to occur in the lower frequency "fingerprint" region of the IR spectrum, generally between 600 and 500 cm⁻¹. orientjchem.org The specific frequency can be influenced by the substitution pattern and conformation of the molecule.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds tend to produce stronger signals. Therefore, the C-C backbone and C-Br stretching vibrations may be more prominent in the Raman spectrum compared to the IR spectrum. arxiv.org The C=O stretch will also be visible, though potentially weaker than in the IR.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C=O (Ester)Stretch1750-1735StrongMedium
C-O (Ester)Asymmetric Stretch1250-1150StrongMedium
C-H (Alkane)Stretch3000-2850StrongStrong
C-H (Methyl)Asymmetric/Symmetric Bend1450/1375MediumMedium
C-BrStretch600-500Medium-WeakStrong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₁₁BrO₂), the molecular weight is approximately 195.05 g/mol . nih.gov Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2 peaks) of roughly equal intensity. docbrown.infodocbrown.info

The fragmentation of the molecular ion is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. whitman.edu Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters. This can lead to the loss of the methoxy group (-OCH₃) to form an acylium ion, or the loss of the alkyl chain.

Cleavage of the C-Br Bond: The C-Br bond is relatively weak and can readily cleave, leading to the loss of a bromine radical. docbrown.info This would result in a fragment ion with a mass corresponding to the rest of the molecule.

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. msu.edu

Based on these principles, some of the expected fragment ions in the mass spectrum of this compound are listed below. The predicted collision cross section (CCS) values provide information about the ion's shape in the gas phase. uni.lu

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Origin
[C₆H₁₁BrO₂]⁺194196Molecular Ion
[C₅H₈BrO]⁺163165Loss of -OCH₃
[C₆H₁₁O₂]⁺115-Loss of Br•
[C₄H₈Br]⁺135137Cleavage at C-C bond alpha to carbonyl
[C₄H₇]⁺55-Further fragmentation
[CH₃OCO]⁺59-Alpha-cleavage

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide valuable insights. researchgate.net

These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the chiral center at the C3 carbon and the rotational flexibility around the C-C single bonds suggest the existence of multiple stable conformers. DFT calculations can be used to locate these conformers and determine their relative energies.

Furthermore, DFT provides information about the electronic properties of the molecule. The distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The MEP map can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into potential sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carbonyl group are expected to be regions of negative electrostatic potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential.

Predictive Spectroscopic Simulations (e.g., IR, Raman, NMR Chemical Shifts)

A significant application of DFT is the prediction of various spectroscopic properties. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities for both IR and Raman spectra can be simulated. arxiv.orgaps.orgresearchgate.net These predicted spectra can be invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and limitations in the theoretical model. researchgate.net

Similarly, DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts. nih.govresearchgate.netyoutube.com These calculations determine the magnetic shielding tensors for each nucleus in the molecule. nih.gov By referencing these values to a standard compound like tetramethylsilane (B1202638) (TMS), the ¹H and ¹³C NMR chemical shifts can be predicted with a high degree of accuracy. researchgate.netresearchgate.net This predictive capability is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers. The accuracy of these predictions can be further enhanced by using machine learning approaches that integrate DFT-calculated parameters. nih.govyoutube.com

Conformational Analysis and Potential Energy Surfaces

The presence of multiple rotatable single bonds in this compound means that the molecule can exist in various conformations. A comprehensive conformational analysis is crucial for understanding its properties and behavior. This can be achieved by systematically rotating key dihedral angles and calculating the corresponding energy to construct a potential energy surface (PES). researchgate.net

Future Research Directions and Sustainable Synthetic Development for Methyl 4 Bromo 3 Methylbutanoate

Innovations in Asymmetric Synthesis of Chiral Methyl 4-bromo-3-methylbutanoate

The presence of a stereocenter at the C3 position of this compound offers the potential for the synthesis of enantiomerically pure compounds, which are of significant interest in the pharmaceutical and agrochemical industries. Future research will likely focus on developing highly selective asymmetric methods to access specific stereoisomers of this compound.

One promising approach is the use of organocatalysis . The asymmetric α-bromination of aldehydes and ketones using chiral amine catalysts, such as C2-symmetric diphenylpyrrolidine derivatives, has been shown to yield α-bromo products with high enantioselectivity (up to 96% ee). nih.govrsc.orgresearchgate.net A similar strategy could be envisioned for the asymmetric bromination of a suitable precursor to this compound. For instance, the enantioselective bromination of a β,γ-unsaturated ester could be a viable route.

Another avenue for exploration is the application of chiral Brønsted acid catalysis . These catalysts have been successfully employed in enantioselective intramolecular SN2′ reactions to construct quaternary stereocenters. rsc.org By designing a substrate with a suitable leaving group, a chiral Brønsted acid could potentially catalyze an enantioselective bromination or a related transformation to introduce the chiral center.

Furthermore, biocatalytic methods offer a green and highly selective alternative. Enzymes, such as halogenases and lipases, could be engineered or screened for their ability to stereoselectively brominate a precursor acid or esterify a chiral bromo-acid. manchester.ac.uknih.govacs.org The kinetic resolution of racemic α-haloacids and their esters using lipases is a well-established technique and could be adapted for the production of enantiomerically enriched this compound. manchester.ac.uk

Asymmetric Synthesis Strategy Key Features Potential Application to this compound
OrganocatalysisUse of small organic molecules as catalysts; mild reaction conditions. rsc.orgEnantioselective α-bromination of a precursor using a chiral amine catalyst.
Chiral Brønsted Acid CatalysisActivation of substrates through hydrogen bonding; high enantioselectivity. rsc.orgCatalyzing an enantioselective bromination or related cyclization/ring-opening sequence.
BiocatalysisHigh selectivity (enantio-, regio-, and chemo-selectivity); environmentally benign. manchester.ac.uknih.govEnzymatic kinetic resolution of racemic this compound or its precursor acid.

Exploration of Photoredox and Electrocatalytic Methodologies

Recent advancements in photoredox and electrocatalysis have opened up new possibilities for the activation and functionalization of alkyl halides under mild conditions. These methods could be particularly valuable for the derivatization of this compound.

Photoredox catalysis , utilizing visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for C-C and C-heteroatom bond formation. rsc.orgrsc.orgnih.gov The bromo-group in this compound can be targeted by a photoredox cycle to generate a carbon-centered radical. This radical can then participate in a variety of coupling reactions. For example, dual catalysis systems combining a photocatalyst with a nickel catalyst have been shown to be effective for the cross-coupling of alkyl bromides with various partners, including amines and aryl boronic acids. rsc.orgnih.gov This approach could be used to introduce a wide range of substituents at the C4 position of the target molecule. Furthermore, photocatalytic carboxylation of alkyl bromides using CO2 has also been reported, offering a direct route to dicarboxylic acid derivatives. nih.govacs.org

Electrocatalysis provides another mild and sustainable approach to functionalize alkyl bromides. By using an electric current to drive redox reactions, harsh reagents can often be avoided. The electrochemical carboxylation of alkyl bromides, for instance, has been achieved using a nickel catalyst, providing a green alternative to traditional methods. acs.org This could be applied to convert this compound into a valuable dicarboxylic acid monoester. Electrosynthesis also allows for radical-polar crossover reactions, where an initially formed radical is further reduced to a carbanion, which can then react with an electrophile. nih.gov This opens up possibilities for introducing a diverse range of functional groups.

Catalytic Methodology Activation Principle Potential Transformations of this compound Typical Conditions
Photoredox CatalysisSingle-electron transfer initiated by visible light. rsc.orgacs.orgC-C and C-N bond formation at the C4 position, carboxylation. nih.govPhotocatalyst (e.g., Ir or Ru complex), light source (e.g., blue LEDs), room temperature. rsc.org
ElectrocatalysisElectron transfer driven by an electric potential. acs.orgnih.govCarboxylation, introduction of various functional groups via radical-polar crossover.Electrode materials, electrolyte, catalyst (e.g., Ni complex), constant current or potential. acs.org

Green Chemistry Principles in Bromination and Esterification Reactions

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. This involves the use of safer reagents, minimizing waste, and employing catalytic methods.

Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. wordpress.com A key area of future research is the use of greener brominating agents . N-Bromosuccinimide (NBS) is a common alternative, being a solid that is easier to handle. wordpress.com However, it has a low atom economy. More environmentally friendly options include the in-situ generation of bromine from a bromide/bromate mixture or the use of hydrogen bromide with an oxidant like hydrogen peroxide. rsc.orgresearchgate.net These methods avoid the direct handling of liquid bromine and can have a higher atom economy.

For the esterification step, traditional methods often use strong acids as catalysts, which can lead to waste and corrosion issues. Enzymatic esterification using lipases offers a much greener alternative. nih.gov Lipases can operate under mild conditions, often in solvent-free systems, and can be immobilized and reused, which reduces waste and downstream processing costs. The selective esterification of a bromo-acid using a lipase (B570770) would be a highly sustainable route to this compound.

Green Chemistry Approach Traditional Method Greener Alternative Advantages of Greener Alternative
Bromination Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), HBr/H₂O₂, Bromide/Bromate mixture wordpress.comrsc.orgReduced hazard, improved handling, potentially higher atom economy. rsc.org
Esterification Strong acid catalysis (e.g., H₂SO₄)Enzymatic catalysis (e.g., Lipases) nih.govMild reaction conditions, high selectivity, reusable catalyst, reduced waste.

Development of Novel Reaction Cascades Incorporating this compound

Reaction cascades, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. numberanalytics.comnumberanalytics.com Designing novel reaction cascades that incorporate this compound could lead to the rapid and efficient synthesis of complex molecules.

The presence of both an ester and a bromo group in the molecule makes it an ideal candidate for such cascades. For example, a tandem substitution-cyclization reaction could be envisioned. The bromo group could first be displaced by a nucleophile, which then undergoes an intramolecular reaction with the ester group to form a cyclic product.

Another possibility is a radical cascade reaction . As discussed in the context of photoredox catalysis, a radical can be generated at the C4 position. This radical could then participate in a series of intramolecular and/or intermolecular reactions to build up molecular complexity. For instance, a radical cyclization onto a tethered alkene or alkyne could be a powerful strategy for the synthesis of carbocyclic and heterocyclic compounds. nih.gov

The development of multicomponent tandem reactions involving this compound would also be a significant advance. researchgate.net These reactions, where three or more reactants combine in a single operation, are highly atom-economical and can generate a great deal of molecular diversity from simple starting materials.

Advanced Computational Modeling for Reaction Pathway Prediction and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the optimization of reaction conditions. rsc.org For this compound, computational modeling can provide valuable insights into its synthesis and reactivity.

Predicting Stereoselectivity: For the asymmetric synthesis of the chiral form of the molecule, computational methods such as Density Functional Theory (DFT) can be used to model the transition states of the reaction. arxiv.org By calculating the energies of the different transition states leading to the various stereoisomers, the enantioselectivity of a given catalyst can be predicted. This can help in the rational design of new and more effective chiral catalysts. mdpi.com

Predicting Regioselectivity: In reactions where there are multiple possible sites for a reaction to occur, computational tools can be used to predict the regioselectivity. For example, in the bromination of a precursor molecule, calculating properties like NMR chemical shifts or the energies of the highest occupied molecular orbitals (HOMO) can help to identify the most likely site of electrophilic attack. acs.org

Reaction Pathway Optimization: Computational models can be used to explore entire reaction pathways and identify the most efficient routes to a target molecule. rsc.org By simulating different reaction conditions, such as solvent, temperature, and catalyst, the optimal conditions for the synthesis of this compound can be predicted, saving time and resources in the laboratory. Machine learning algorithms are also being increasingly used to predict reaction outcomes based on large datasets of known reactions. arxiv.org

Q & A

Q. What are the most reliable synthetic routes for preparing Methyl 4-bromo-3-methylbutanoate, and how do reaction conditions affect yield?

this compound can be synthesized via bromination of methyl 3-methylbutanoate using bromine (Br₂) in a solvent like acetic acid or dichloromethane. Alternative routes include nucleophilic substitution of a precursor like methyl 4-hydroxy-3-methylbutanoate using HBr or PBr₃. Reaction temperature (0–25°C) and stoichiometric control of Br₂ are critical to avoid over-bromination. Post-reaction purification via fractional distillation or column chromatography is recommended to achieve >95% purity .

Q. Which analytical techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ester’s structure, with characteristic signals for the methyl ester group (δ ~3.6–3.7 ppm) and brominated carbon (δ ~30–40 ppm in ¹³C).
  • GC-MS/HPLC : Used for purity assessment, with retention times calibrated against standards.
  • Elemental Analysis : Validates empirical formula (C₇H₁₁BrO₂) and bromine content .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight, light-resistant containers due to its sensitivity to hydrolysis and photodegradation. Use inert atmospheres (N₂/Ar) for long-term storage. Waste containing brominated esters must be segregated and treated via neutralization or incineration to prevent environmental release .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

The bromine atom in this compound serves as a leaving group in palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (e.g., 4-methylphenylboronic acid) using Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water under reflux.
  • Buchwald-Hartwig Amination : Form C–N bonds with amines using Pd₂(dba)₃/Xantphos catalysts.
    Monitor reaction progress via TLC/GC-MS, and optimize ligand choice to mitigate steric hindrance from the methyl substituent .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–90%) arise from:

  • Solvent Polarity : Polar solvents (acetic acid) may favor bromination but increase side reactions.
  • Catalyst Efficiency : Pd-based catalysts vary in activity; screening ligands (e.g., SPhos vs. XPhos) improves consistency.
  • Purification Losses : High-boiling-point impurities in crude products reduce isolated yields. Use combinatorial optimization (DoE) to identify robust conditions .

Q. How does steric hindrance from the 3-methyl group influence the compound’s reactivity?

The 3-methyl group adjacent to the bromine atom creates steric bulk, slowing SN2 reactions but favoring elimination under basic conditions. In cross-couplings, bulky ligands (e.g., t-BuXPhos) enhance selectivity by accommodating steric demands. Computational modeling (DFT) can predict transition-state geometries to guide catalyst design .

Q. What advanced crystallization strategies ensure high-purity single crystals for X-ray diffraction studies?

  • Slow Evaporation : Use mixed solvents (hexane/ethyl acetate) to slow crystallization.
  • Seeding : Introduce microcrystals to control nucleation.
  • Cryocooling : Collect diffraction data at 100 K to minimize thermal motion.
    Structure refinement with SHELXL (via Olex2 or WinGX) resolves disorder in the ester and methyl groups .

Methodological Best Practices

  • Synthetic Reproducibility : Document solvent batch purity, catalyst lot numbers, and humidity levels during bromination.
  • Data Validation : Cross-reference NMR shifts with computed spectra (Gaussian, ACD/Labs) to confirm assignments.
  • Safety Protocols : Use fume hoods for Br₂ handling and quench excess bromine with Na₂S₂O₃ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-bromo-3-methylbutanoate
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Methyl 4-bromo-3-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.